5-bromo-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and a sulfonamide group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide typically involves the bromination of 1-methyl-1H-pyrazole-4-sulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can lead to scalable production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Sulfonic acids or sulfinamides.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and methyl group contribute to the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
- 5-Bromo-1-methyl-1H-pyrazole-4-carboxylate
- 1-Methyl-1H-pyrazole-4-sulfonamide
Uniqueness
5-Bromo-1-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research .
Properties
IUPAC Name |
5-bromo-1-methylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIVJCJPIKYXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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